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An In-Depth Technical Guide to the Thermochemical Data of Propyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate (n-propyl carbamate), with the chemical formula CaHsNO2, is a simple
alkyl ester of carbamic acid.[1][2] As a member of the carbamate class of compounds, its
derivatives are utilized in various fields, including pharmaceuticals and the manufacturing of
resins.[3] A thorough understanding of its thermochemical properties is fundamental for
process design, safety assessments, computational modeling, and predicting the energetic
characteristics of larger, more complex molecules containing the carbamate functional group.

This technical guide provides a consolidated summary of the core thermochemical data for
propyl carbamate. It includes experimentally determined values for its enthalpy of combustion
and formation, as well as its enthalpy of vaporization. Furthermore, this document details the
standard experimental methodologies employed for determining such data for alkyl carbamates
and presents logical workflows for both experimentation and calculation.

Core Thermochemical Data

The quantitative thermochemical data for n-propyl carbamate are summarized below. All
values are reported for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy of Formation and Combustion of n-Propyl Carbamate
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Property Symbol Value Phase Reference
Standard
-2374.8+1.2

Enthalpy of AcH° solid [4]

. kJ/mol
Combustion
Standard
Enthalpy of AfH® -501.2 kJ/mol solid [4]
Formation

Note: The standard enthalpy of formation is calculated from the standard enthalpy of
combustion.

Table 2: Phase Change Enthalpy of n-Propyl Carbamate

Temperature

Property Symbol Value ) Reference
Enthalpy of

o AvapH 63.2 kJ/mol 468 [4]
Vaporization

Experimental Protocols

While specific experimental studies detailing the complete thermochemical analysis of propyl
carbamate are not abundant, the methodologies for its class of compounds (alkyl carbamates)
are well-established. The protocols described below are representative of the high-precision
techniques used to determine the data presented.

Determination of Enthalpy of Combustion (AcH®)

The standard enthalpy of combustion for organic nitrogen compounds like propyl carbamate
is determined with high precision using an isoperibol bomb calorimeter. This technique
measures the heat released when a substance is completely burned in an excess of pure
oxygen under constant volume conditions.

Methodology:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C627123&Units=SI&Mask=78F
https://webbook.nist.gov/cgi/cbook.cgi?ID=C627123&Units=SI&Mask=78F
https://www.benchchem.com/product/b120187?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C627123&Units=SI&Mask=78F
https://www.benchchem.com/product/b120187?utm_src=pdf-body
https://www.benchchem.com/product/b120187?utm_src=pdf-body
https://www.benchchem.com/product/b120187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: A precisely weighed sample of solid propyl carbamate (typically 0.5-
1.0 g) is pressed into a pellet. The pellet is placed in a crucible made of a non-reactive
material, such as platinum or quartz.

Bomb Assembly: A fuse wire (often platinum or iron) is connected to two electrodes within
the calorimeter's "bomb" (a high-pressure stainless steel vessel) such that it is in contact with
the sample pellet. A small, known amount of distilled water is added to the bomb to ensure
that all water formed during combustion is in the liquid state and to absorb acidic gases.

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately
30 atm to ensure complete combustion.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a
thermally insulated container (the calorimeter). The system is allowed to reach thermal
equilibrium, and the initial temperature is recorded with a high-precision thermometer (e.g., a
Beckmann thermometer or a platinum resistance thermometer).

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The combustion reaction is highly exothermic, releasing heat that is transferred
to the bomb and the surrounding water. The temperature of the water is recorded at regular
intervals until it reaches a maximum and then begins to cool.

Calculation: The total heat released (q) is calculated from the observed temperature change
(AT) and the previously determined heat capacity of the calorimeter system (Ccal). Ccal is
found by burning a standard substance with a precisely known enthalpy of combustion, such
as benzoic acid.

o (Qtotal = Ccal x AT

Corrections: The raw data must be corrected for several factors, including the heat released
by the combustion of the fuse wire and corrections for the formation of nitric acid from the
nitrogen in the sample and residual atmospheric nitrogen (Washburn corrections).

Standard Enthalpy Calculation: The constant volume energy of combustion (AcU°) is
calculated from the corrected heat release and the moles of sample burned. This value is
then converted to the standard enthalpy of combustion (AcH®) using the relationship AH =
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AU + AngasRT, where Angas is the change in the number of moles of gas in the balanced
combustion equation.

For alkyl carbamates, this procedure has been detailed in studies on related compounds like
methyl and ethyl carbamate, which utilized static bomb combustion calorimetry.

Determination of Enthalpy of Vaporization (AvapH)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the
substance at different temperatures and applying the Clausius-Clapeyron equation.

Methodology:

Apparatus: A static or ebulliometric apparatus is used. In the static method, a sample is
placed in a thermostated vessel connected to a pressure-measuring device (manometer).

o Measurement: The sample is heated to a specific, stable temperature, and the system is
allowed to reach equilibrium. The corresponding vapor pressure is recorded. This process is
repeated at several different temperatures.

o Data Analysis: The Clausius-Clapeyron equation, in its integrated form, shows a linear
relationship between the natural logarithm of the vapor pressure (In P) and the reciprocal of
the absolute temperature (1/T):

o In(P) =- (AvapH /R) * (1/T) + C where R is the ideal gas constant and C is a constant.

o Calculation: A plot of In(P) versus 1/T yields a straight line. The slope of this line is equal to
-AvapH/R. The enthalpy of vaporization is then calculated from the slope.

Methodological & Logical Workflows

Visualizations of the experimental and computational workflows provide a clear understanding
of the processes involved in obtaining and interpreting thermochemical data.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the typical workflow for determining the enthalpy of
combustion using bomb calorimetry.
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Figure 1: Experimental workflow for determining the enthalpy of combustion via bomb
calorimetry.

Thermochemical Calculation Workflow (Hess's Law)

The standard enthalpy of formation (AfH®) is not typically measured directly for complex
molecules. Instead, it is calculated from the experimentally determined standard enthalpy of
combustion (AcH®) using Hess's Law. The diagram below illustrates this logical relationship for
propyl carbamate.

The balanced combustion reaction is: CaHoNO2(s) + 5.75 O2(g) — 4 CO2(g) + 4.5 H20(I) + 0.5
N2(g)

Elements
4 C(gr) + 4.5 Hz2(g) + O2(g) + 0.5 N2(g)

/
/

AfH® [CaHaNO2(s)] = ?
(-501.2 kJ/mol)

> AfH°(products)
= 4AfH°[COz] + 4.5AfH[H20]
(Known Values)

/

/
/ AfH® [CaHaNO2(s)]
(To be Calculated)

¥ AcHe = -2374.8 k/mol
(Experimental Value)

CaHsNOz2(s) + 5.75 O2(g) 4 CO2(g) + 4.5 H20(l) + 0.5 N2(g)

Hess's Law: AcH® = ZAfH°(products) - ZAfH°(reactants)

Click to download full resolution via product page

Figure 2: Logical workflow for calculating AfH° from the experimental AcH® using Hess's Law.

Conclusion

The thermochemical data for propyl carbamate, particularly its enthalpies of combustion and
formation, serve as crucial benchmarks for researchers. The standard solid-phase enthalpy of
combustion has been experimentally determined to be -2374.8 kJ/mol, from which a standard
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solid-phase enthalpy of formation of -501.2 kJ/mol is derived.[4] These values are essential for
developing predictive models, such as group additivity schemes, and for validating
computational chemistry results. The established experimental protocols, such as bomb
calorimetry, ensure the reliability of these foundational thermodynamic parameters, which are
indispensable for applications in medicinal chemistry, materials science, and chemical
engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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